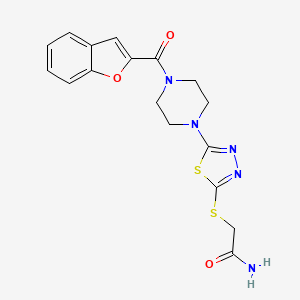
2-((5-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H17N5O3S2 and its molecular weight is 403.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound contains a benzofuran and a piperazine moiety, which are common structural motifs in many biologically active compounds. For instance, benzofuran derivatives have been shown to display diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, anticancer, anticonvulsant, and antimalarial effects . Piperazine derivatives also exhibit a wide range of pharmacological activities.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Based on the known activities of similar compounds, it could potentially affect pathways related to inflammation, oxidative stress, cell proliferation, or microbial metabolism .
Biologische Aktivität
The compound 2-((5-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- A benzofuran moiety , known for its diverse biological activities.
- A piperazine ring , often associated with pharmacological effects.
- A thiadiazole group , which contributes to its biological activity.
IUPAC Name: this compound
Molecular Formula: C_{19}H_{20}N_{4}O_{2}S
Molecular Weight: 368.46 g/mol
Antimicrobial Activity
Research indicates that compounds containing benzofuran and piperazine structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have been shown to possess activity against various bacterial strains and fungi. The thiadiazole component may enhance this activity by interfering with microbial metabolism.
Anticancer Potential
Studies have suggested that the incorporation of thiadiazole and benzofuran moieties can lead to compounds with anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For example, similar compounds in the literature have been reported to induce cell cycle arrest in cancer cells.
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Benzofuran-Thiadiazole Derivative | Breast Cancer | Apoptosis induction | |
| Piperazine Derivative | Lung Cancer | Cell cycle arrest |
Neuropharmacological Effects
The piperazine component is known for its neuropharmacological activities, including anxiolytic and antidepressant effects. The compound's potential as a therapeutic agent in neurological disorders is being explored, particularly due to its ability to modulate neurotransmitter systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds with thiadiazole and piperazine structures have been shown to inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation: The ability to interact with G protein-coupled receptors (GPCRs) may contribute to its neuropharmacological effects.
- DNA Interaction: Some derivatives exhibit the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.
Study 1: Antimicrobial Evaluation
A study conducted on a series of benzofuran derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of the thiadiazole moiety was crucial for enhancing the activity.
Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests that modifications in the structure could lead to more potent anticancer agents.
Eigenschaften
IUPAC Name |
2-[[5-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c18-14(23)10-26-17-20-19-16(27-17)22-7-5-21(6-8-22)15(24)13-9-11-3-1-2-4-12(11)25-13/h1-4,9H,5-8,10H2,(H2,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIQMNPRFOSNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













